2-Fluoro-4-fluorosulfonylbenzoic acid
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Overview
Description
2-Fluoro-4-fluorosulfonylbenzoic acid is an organic compound with the molecular formula C7H4F2O4S It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by fluorine and fluorosulfonyl groups, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-fluorosulfonylbenzoic acid typically involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its transition metal-free nature and the availability of starting materials. The reaction conditions often include the use of fluoride sources such as potassium fluoride or cesium fluoride, and solvents like dimethyl sulfoxide or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-fluorosulfonylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and fluorosulfonyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include fluoride salts, palladium catalysts, and various organic solvents. Reaction conditions vary depending on the desired transformation but often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in substitution reactions, the fluorine or fluorosulfonyl groups may be replaced by other functional groups, leading to a variety of substituted benzoic acids.
Scientific Research Applications
2-Fluoro-4-fluorosulfonylbenzoic acid has several scientific research applications:
Industry: Used in the synthesis of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-fluorosulfonylbenzoic acid involves its interaction with specific molecular targets. For example, as an affinity label, it binds to the active site of enzymes like glutathione S-transferase, leading to enzyme inactivation . This interaction is often mediated by the formation of covalent bonds between the compound and amino acid residues in the enzyme’s active site.
Comparison with Similar Compounds
Similar Compounds
4-Fluorosulfonylbenzoic acid: Similar structure but lacks the fluorine atom at position 2.
3,5-Bis(fluorosulfonyl)benzoic acid: Contains two fluorosulfonyl groups at positions 3 and 5 instead of 2 and 4.
4-Chlorosulfonylbenzoic acid: Similar structure but with a chlorine atom instead of fluorine at position 4.
Uniqueness
2-Fluoro-4-fluorosulfonylbenzoic acid is unique due to the presence of both fluorine and fluorosulfonyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for forming specific interactions with biological targets. These features make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-fluoro-4-fluorosulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O4S/c8-6-3-4(14(9,12)13)1-2-5(6)7(10)11/h1-3H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKBPVNLQFXFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138399-93-4 |
Source
|
Record name | 2-fluoro-4-(fluorosulfonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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